molecular formula C19H25NO2 B1385266 N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline CAS No. 1040682-78-7

N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline

Cat. No.: B1385266
CAS No.: 1040682-78-7
M. Wt: 299.4 g/mol
InChI Key: INRJNPLOABUETK-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline is a chemical compound with the molecular formula C19H25NO2 and a molecular weight of 299.41 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline typically involves the reaction of 3,5-dimethylphenol with 2-chloroethylamine hydrochloride to form the intermediate N-(2-chloroethyl)-3,5-dimethylphenoxyacetamide. This intermediate is then reacted with isopropylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(1-methylethoxy)benzenamine
  • N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-isopropyl-5-methylphenoxy)methylbenzamide

Uniqueness

N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of phenoxy and isopropoxyaniline groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-2-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-14(2)22-19-8-6-5-7-18(19)20-9-10-21-17-12-15(3)11-16(4)13-17/h5-8,11-14,20H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRJNPLOABUETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC2=CC=CC=C2OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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